N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C26H22ClNO6 This compound is characterized by the presence of a benzofuran ring, a chlorobenzoyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the trimethoxybenzamide moiety is attached via an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioether derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structural features may offer therapeutic benefits.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-(2-chlorobenzoyl)indole: Shares the chlorobenzoyl group but differs in the core structure, which is an indole instead of a benzofuran.
4-chlorobenzoyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Trimethoxybenzamide derivatives: Compounds that share the trimethoxybenzamide moiety but differ in other structural aspects.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO6/c1-14-19-10-9-18(13-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15)28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3/h5-13H,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFUKDFKSZFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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